1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-5-methyl(1,3-15N2)pyrimidine-2,4-dione
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Overview
Description
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-5-methyl(1,3-15N2)pyrimidine-2,4-dione is a compound with significant importance in various scientific fields. It is a derivative of pyrimidine and contains isotopic labels, making it useful for research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-5-methyl(1,3-15N2)pyrimidine-2,4-dione involves several steps. One common method includes the reaction of a protected sugar derivative with a pyrimidine base. The reaction conditions typically involve the use of anhydrous solvents and catalysts to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes rigorous purification steps such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-5-methyl(1,3-15N2)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-5-methyl(1,3-15N2)pyrimidine-2,4-dione has numerous applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in studies of nucleic acid metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a tracer in metabolic studies.
Industry: Utilized in the synthesis of other complex molecules and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-5-methyl(1,3-15N2)pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and nucleic acids, affecting their function and activity. The isotopic labels allow for detailed tracking of the compound’s behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
Thymidine: A nucleoside with a similar structure but without isotopic labels.
Uridine: Another pyrimidine nucleoside with different functional groups.
5-Iodo-2’-deoxycytidine: A derivative with an iodine atom, used in different research applications.
Uniqueness
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-5-methyl(1,3-15N2)pyrimidine-2,4-dione is unique due to its isotopic labels, which provide valuable information in research studies. These labels allow for precise tracking and analysis of the compound’s interactions and transformations .
Properties
Molecular Formula |
C10H14N2O5 |
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Molecular Weight |
245.21 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-5-methyl(1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i4+1,11+1,12+1 |
InChI Key |
IQFYYKKMVGJFEH-ZFGHNLOYSA-N |
Isomeric SMILES |
CC1=C[15N](C(=O)[15NH]C1=O)[C@H]2C[C@@H]([C@H](O2)[13CH2]O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
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